

5-Bromo-2-methoxybenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-methoxybenzaldehyde**, a versatile aromatic aldehyde crucial in synthetic chemistry. This document details its material safety data, experimental protocols for its synthesis and derivatization, and explores the potential biological signaling pathways modulated by its derivatives, making it an essential resource for professionals in research and drug development.

Material Safety Data Sheet (MSDS)

The following sections summarize the key safety and handling information for **5-Bromo-2-methoxybenzaldehyde**, compiled from various supplier safety data sheets.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	25016-01-7	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₂	[1] [2]
Molecular Weight	215.04 g/mol	[1]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	116-119 °C	[1]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.	[2]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Air sensitive.	[3]

Hazard Identification and Safety Information

5-Bromo-2-methoxybenzaldehyde is classified as hazardous. The following table outlines its GHS hazard classifications and corresponding precautionary statements.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed.	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation.	P264, P280
Serious Eye Damage/Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation.	P264, P280
Specific target organ toxicity — single exposure (Category 3), Respiratory system	GHS07	Warning	H335: May cause respiratory irritation.	P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE): Use of protective gloves, clothing, eye, and face protection is recommended.[\[1\]](#)

Experimental Protocols

5-Bromo-2-methoxybenzaldehyde is a valuable intermediate in organic synthesis. The following protocols detail its preparation and a common derivatization reaction.

Synthesis of 5-Bromo-2-methoxybenzaldehyde via Formylation of p-Bromoanisole

This method involves the introduction of a formyl group onto the p-bromoanisole ring.

Materials:

- p-Bromoanisole
- Titanium tetrachloride ($TiCl_4$)
- Dichloromethyl methyl ether
- Methylene chloride (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C.
- Add titanium tetrachloride (2.0 eq) dropwise.
- After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise and stir the reaction for 90 minutes at 0-10 °C.
- Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the product.

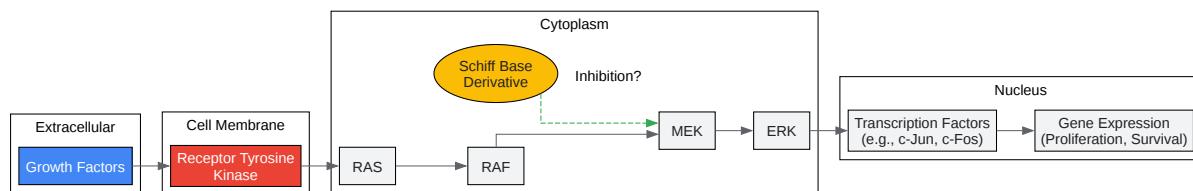
Synthesis of a Schiff Base Derivative

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde. These derivatives of **5-Bromo-2-methoxybenzaldehyde** have shown interesting biological activities.

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- Aniline (or other primary amine)
- Absolute Ethanol
- Glacial Acetic Acid (catalyst)

Procedure:


- Dissolve **5-Bromo-2-methoxybenzaldehyde** (0.01 mol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
- Add an equimolar amount of aniline to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
- Collect the solid product by filtration, wash with cold ethanol, and dry.

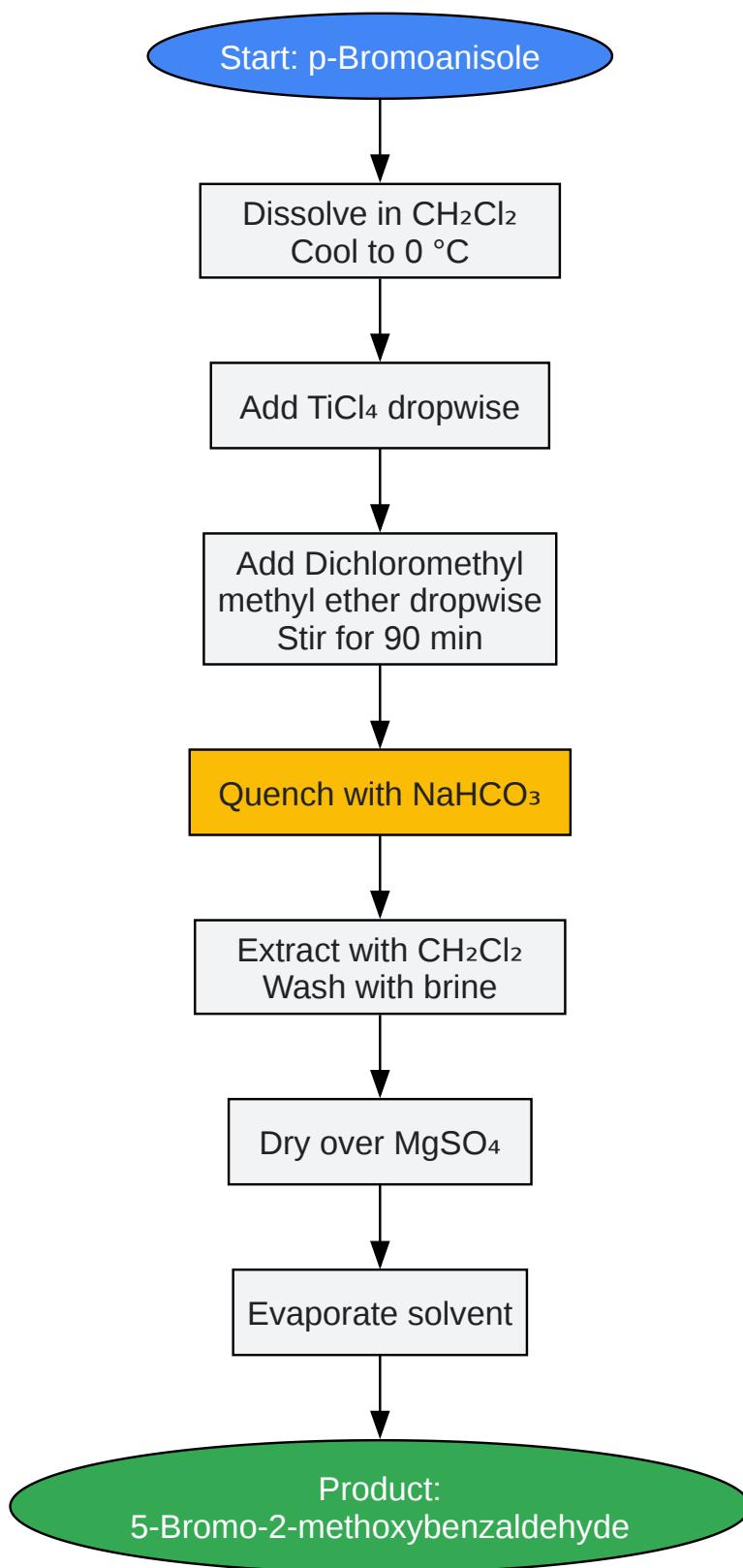
Biological Activity and Signaling Pathways

While **5-Bromo-2-methoxybenzaldehyde** is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[4] The exact mechanisms of action are still under investigation, but some potential signaling pathways have been proposed.

Proposed Anticancer Mechanism via MAPK Signaling Pathway

Some Schiff base derivatives of 2-hydroxybenzaldehyde, a related compound, are thought to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^{[4][5]} This pathway is a key regulator of cell proliferation, differentiation, and survival. It is hypothesized that these compounds can trigger a cascade of protein phosphorylations within the MAPK pathway, ultimately leading to the activation of caspases and programmed cell death.

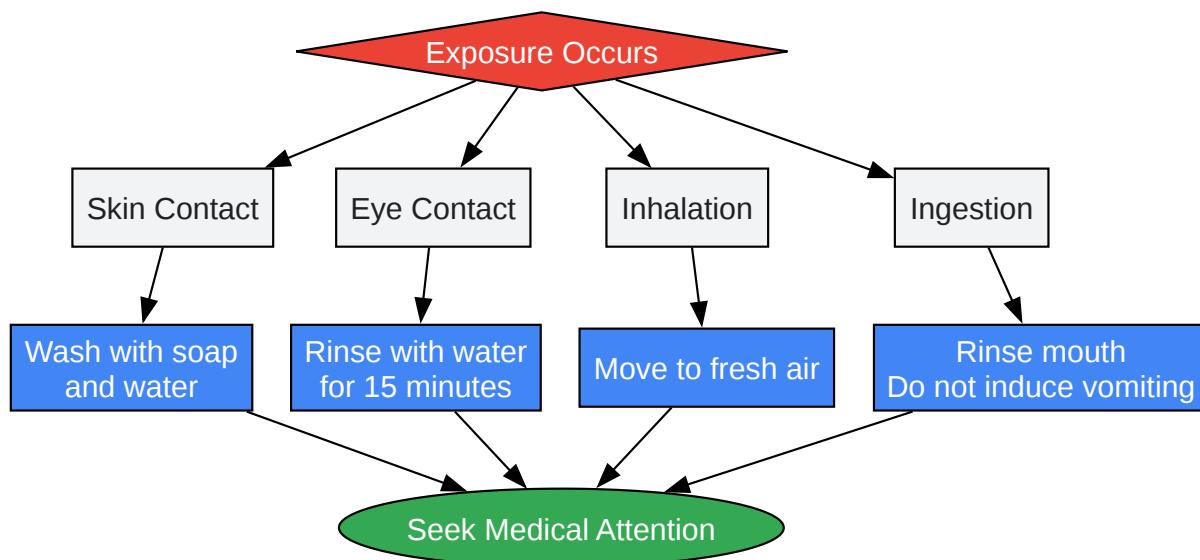
[Click to download full resolution via product page](#)


Caption: Proposed modulation of the MAPK signaling pathway by Schiff base derivatives.

Potential Antimicrobial Mechanism of Action

The antimicrobial activity of benzaldehyde derivatives is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential cellular processes.^[6] Some studies on related cinnamaldehyde derivatives suggest that they may act by inhibiting the FtsZ protein, which is crucial for bacterial cell division.^{[7][8]} Inhibition of FtsZ prevents the formation of the Z-ring, a structure necessary for bacterial cytokinesis, ultimately leading to cell death.

Visualized Workflows


Synthesis of 5-Bromo-2-methoxybenzaldehyde Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-methoxybenzaldehyde**.

Hazard Response Logical Relationship

[Click to download full resolution via product page](#)

Caption: Logical workflow for responding to accidental exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde derivatives act as antimicrobial agents against *Acinetobacter baumannii* through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against *Acinetobacter baumannii* through the inhibition of cell division [frontiersin.org]
- To cite this document: BenchChem. [5-Bromo-2-methoxybenzaldehyde material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189313#5-bromo-2-methoxybenzaldehyde-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com